1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₅H₈O₂S It is characterized by a cyclopropane ring substituted with a sulfanylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with thiol-containing reagents under controlled conditions to introduce the sulfanylmethyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
1-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a hydroxymethyl group instead of a sulfanylmethyl group, leading to different reactivity and applications.
1-(Aminomethyl)cyclopropane-1-carboxylic acid: Features an aminomethyl group, which imparts different chemical and biological properties.
Uniqueness
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the sulfanylmethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its potential biological activity and applications in various fields of research.
Properties
IUPAC Name |
1-(sulfanylmethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHOTRIKMXKDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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